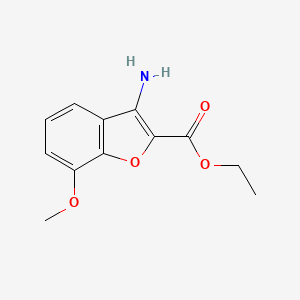

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Description

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative featuring an amino group at position 3 and a methoxy substituent at position 7 of the benzofuran core. While the compound is listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F480993), it is currently marked as discontinued, suggesting challenges in synthesis or commercial viability . Its molecular formula is C₁₂H₁₃NO₄, with a benzofuran backbone modified by electron-donating (methoxy) and electron-withdrawing (carboxylate ester) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(14)11-9(13)7-5-4-6-8(15-2)10(7)17-11/h4-6H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEVOXIIRRIPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization of 2-Formylphenoxyacetate Esters

A key step in preparing benzofuran-2-carboxylate derivatives is the base-catalyzed intramolecular cyclization of 2-formylphenoxyacetic acid ethyl esters. This method involves:

- Starting Material: 2-formyl-6-methoxy-4-nitrophenoxyacetate ester.

- Base: Anhydrous potassium carbonate (K2CO3).

- Solvent: Dry dimethylformamide (DMF).

- Conditions: Heating at 92–94°C for approximately 4 hours.

This reaction proceeds via intramolecular aldol condensation forming a carbinol intermediate, followed by dehydration to yield the benzofuran ring system. Electron-withdrawing groups such as halogens facilitate this cyclization, while strongly electrophilic groups like nitro can reduce carbonyl reactivity, requiring optimization of conditions.

Table 1: Optimization of Cyclization Conditions

| Entry | K2CO3 Equivalents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.3 | 92–94 | 4 | 73 | Optimal for 7-methoxy-5-nitro derivative |

| 2 | 1.0 | 80 | 6 | 57–62 | Lower temperature, longer time |

| 3 | 1.5 | 100 | 3 | 75 | Slightly higher yield, harsher conditions |

Reduction of Nitro Group to Amino Group

Following the cyclization to form ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate, catalytic hydrogenation is employed to reduce the nitro group to an amino group, yielding ethyl 3-amino-7-methoxybenzofuran-2-carboxylate.

- Catalyst: 10% palladium on activated carbon (Pd/C).

- Solvent: Methanol and dimethoxyethane mixture.

- Conditions: Stirring under hydrogen atmosphere at room temperature for approximately 3.5 hours.

- Purification: Crystallization from chloroform and n-hexane mixture.

Table 2: Reduction Parameters and Yields

| Catalyst Weight Ratio (Nitro: Pd/C) | Reaction Time (h) | Yield (%) | Product Purity Notes |

|---|---|---|---|

| 1 : 0.1 | 3.5 | 75–80 | High purity, brown crystals |

| 1 : 0.13 | 3.5 | 78–85 | Slightly higher yield |

Rapid Room-Temperature Synthesis via Cs2CO3-Mediated One-Pot Reaction

An alternative and efficient method involves the rapid room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives, including this compound, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF).

- Reactants: 2-hydroxybenzonitriles and 2-bromoacetophenones.

- Base: Cs2CO3.

- Solvent: DMF.

- Reaction Time: 10–20 minutes at room temperature.

- Advantages: One-pot cascade reaction forming C–C and C–O bonds simultaneously, high yields, broad substrate scope, and easy purification.

Typical Experimental Procedure:

- Mix Cs2CO3 (0.5 mmol), 2-bromoacetophenone (0.5 mmol), and 2-hydroxybenzonitrile derivative in 2 mL DMF.

- Stir at room temperature for 10–20 minutes.

- Pour reaction mixture into ice water; filter and wash the precipitate.

- Purify by recrystallization or chromatography.

Table 3: Representative Yields of 3-Amino-2-aroyl Benzofuran Derivatives

| Substrate Variation | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| 2-hydroxy-6-methoxybenzonitrile | 10–20 | 80–95 | High yield, rapid synthesis |

| 2-hydroxy-5-nitrobenzonitrile | 15 | 75–85 | Electron-withdrawing substituent effects |

Additional Synthetic Transformations

Further functional group modifications such as halogenation, acylation, and amination on the benzofuran ring have been reported to diversify benzofuran derivatives. For example, bromination followed by hydrolysis and coupling reactions can introduce substituents at the 3-position, which can then be converted to amino groups via catalytic reduction or nucleophilic substitution.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed cyclization + catalytic reduction | 92–94°C, 4 h + H2, Pd/C, r.t. 3.5 h | 73–85 | Well-established, good yields | Requires multiple steps, longer time |

| Cs2CO3-mediated one-pot synthesis | Room temperature, 10–20 min | 80–95 | Rapid, mild conditions, one-pot synthesis | Limited to substrates compatible with DMF |

Summary of Research Findings

- The base-catalyzed intramolecular cyclization of 2-formylphenoxyacetate esters in DMF with potassium carbonate is a reliable method to construct the benzofuran core with high regioselectivity and good yields.

- Catalytic hydrogenation using Pd/C efficiently converts nitro groups to amino groups under mild conditions, yielding the target this compound.

- The Cs2CO3-mediated room-temperature one-pot synthesis offers a rapid and efficient alternative, combining C–C and C–O bond formation in a single step with excellent yields and scalability.

- These methods provide complementary approaches depending on the availability of starting materials, desired scale, and reaction time constraints.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate has been identified as a promising candidate in drug development due to its anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including leukemia and non-small cell lung cancer. Its mechanism involves the inhibition of specific enzymes related to cancer cell proliferation, making it a potential lead compound for anticancer therapies .

- Antimicrobial Properties : Studies have demonstrated effective inhibition against multiple bacterial strains, showcasing its potential as a new antimicrobial agent. The minimal inhibitory concentration (MIC) values indicate strong activity compared to established antibiotics .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Biological Research

The compound serves as a valuable tool in biological research:

- Biochemical Pathways : this compound influences various biochemical pathways by interacting with enzymes and proteins. This interaction can lead to alterations in gene expression and cellular metabolism, providing insights into cellular functions and disease mechanisms .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the compound's structure can enhance its biological activity, paving the way for the design of more potent derivatives .

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in industry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex chemical structures. The ability to modify its chemical properties allows for the exploration of new materials with unique functionalities .

- Development of New Materials : this compound may also be utilized in creating advanced materials, particularly those requiring specific chemical interactions or biological activities .

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate with structurally similar compounds, focusing on substituent effects, spectral data, and pharmacological relevance.

Substituent Effects on Reactivity and Properties

Key Observations :

- Electron-donating groups (e.g., –OCH₃) increase electron density on the aromatic ring, favoring electrophilic substitution reactions.

- Electron-withdrawing groups (e.g., –CN, –COOR) reduce ring electron density, directing reactivity toward nucleophilic attack.

Spectral Data Comparison

NMR spectroscopy highlights substituent-induced shifts in chemical environments:

- Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate: ¹³C NMR: Cyano carbon resonates at ~115 ppm, while aromatic carbons adjacent to methoxy groups appear at ~55–60 ppm .

- Ethyl 3-amino-7-carbamoyl-4,6-dimethoxy-1-benzofuran-2-carboxylate: ¹H NMR: Carbamoyl protons (–CONH₂) show broad signals at ~6.5–7.5 ppm .

- 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid :

Pharmacological Activity

- Antimicrobial Potential: Derivatives with halogens (e.g., –Br, –Cl) or sulfur-containing groups (e.g., –SCH₃) exhibit enhanced antibacterial and antifungal activity due to increased membrane interaction .

- Antitumor Applications: Cyano and carbamoyl derivatives show promise in inhibiting tumor cell proliferation, likely via interference with DNA synthesis .

- Solubility and Bioavailability : Methoxy and carbamoyl groups improve aqueous solubility, critical for drug delivery, while halogenated analogs may face metabolic stability challenges .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Pharmacological Profiles

Biological Activity

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Benzofuran Derivatives

Benzofuran compounds, including this compound, are known for their broad spectrum of biological activities, such as:

Target of Action

The primary mechanism through which benzofuran derivatives exert their biological effects involves interaction with various enzymes and proteins. This compound has been shown to inhibit specific enzymes that play a role in cancer cell proliferation, suggesting a potential application in cancer therapy.

Biochemical Pathways

This compound likely influences multiple biochemical pathways due to its interaction with various biomolecules. Studies indicate that it can alter gene expression and cellular metabolism, leading to significant changes in cell function and viability .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia (K562) | 15.3 | Significant growth inhibition |

| Non-small cell lung cancer (A549) | 12.8 | Moderate growth inhibition |

| Colon cancer (HCT116) | 10.5 | Strong growth inhibition |

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Antibacterial and Antifungal Activities

This compound has also shown antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20.5 |

| Escherichia coli | 18.0 |

| Bacillus subtilis | 15.0 |

In addition, the compound demonstrated antifungal activity against Candida albicans with an MIC of 25 µM, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Study on Anticancer Activity : A comprehensive review highlighted the structure-activity relationship (SAR) of benzofuran derivatives, revealing that modifications at specific positions significantly enhance anticancer potency. This compound was noted for its superior activity compared to other analogs lacking similar substitutions .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various benzofuran derivatives, including this compound, demonstrating effective inhibition against multiple bacterial strains with promising MIC values .

Q & A

Q. What protocols mitigate decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.